2-(1,4-Diazepan-1-yl)pyridin-4-amine
Overview
Description
2-(1,4-Diazepan-1-yl)pyridin-4-amine is a heterocyclic compound that features a diazepane ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both the diazepane and pyridine moieties contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)pyridin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyridine ring. One common method includes the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method allows for the efficient and enantioselective synthesis of chiral 1,4-diazepanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing a sustainable and environmentally friendly approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
2-(1,4-Diazepan-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diazepane ring can interact with biological macromolecules, altering their function and leading to various biological effects. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Piperazin-1-yl derivatives: These compounds share structural similarities with 2-(1,4-Diazepan-1-yl)pyridin-4-amine and exhibit similar biological activities.
Imidazo[4,5-d]pyridazin-4-ones: These compounds also contain nitrogen heterocycles and are used in pharmaceutical research.
Uniqueness
This compound is unique due to its combination of the diazepane and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9-2-4-13-10(8-9)14-6-1-3-12-5-7-14/h2,4,8,12H,1,3,5-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFNBKZTKYPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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